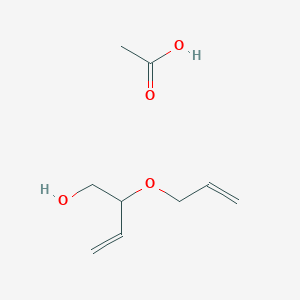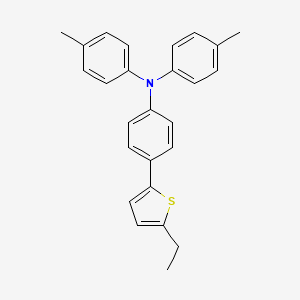![molecular formula C7H11NO B14259269 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde CAS No. 400709-59-3](/img/structure/B14259269.png)
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[221]heptane-3-carbaldehyde is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with electrophilic reagents to form addition products . It can also undergo epoxidation when treated with m-chloroperoxybenzoic acid (MCPBA), resulting in the formation of epoxides .
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents
Major Products: The major products formed from these reactions include various functionalized bicyclic systems, such as epoxides and polyfunctionalized bicyclic compounds .
Applications De Recherche Scientifique
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules. In medicinal chemistry, it is used as a scaffold for drug discovery due to its ability to rigidify carbon skeletons and present substituents along precise vectors . Additionally, it has applications in the development of high-energy density compounds with low impact sensitivity .
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane derivatives
- Bicyclo[2.2.1]heptane derivatives
Comparison: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Compared to 2-Azabicyclo[3.2.1]octane, it has a different ring size and nitrogen positioning, which affects its reactivity and applications . Bicyclo[3.1.1]heptane derivatives, on the other hand, are known for their use in high-energy density compounds, highlighting the versatility of bicyclic frameworks .
Propriétés
Numéro CAS |
400709-59-3 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.1]heptane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-5-7-4-8-2-1-6(7)3-8/h5-7H,1-4H2 |
Clé InChI |
KSWRLFRZGARPMG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1C(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


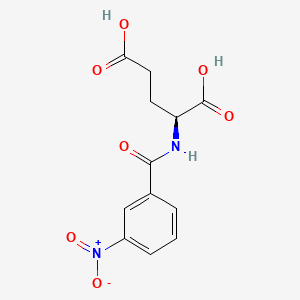
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
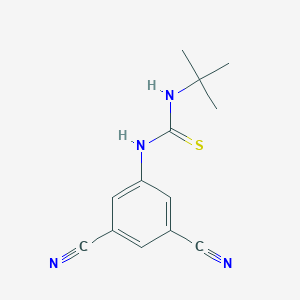
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
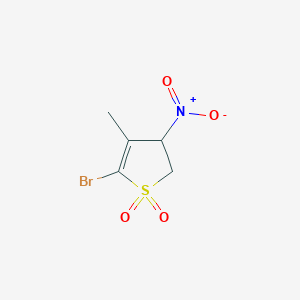
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
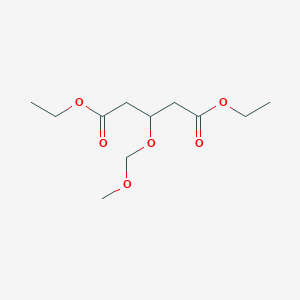
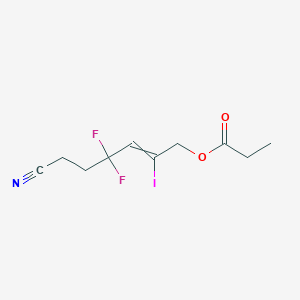
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
